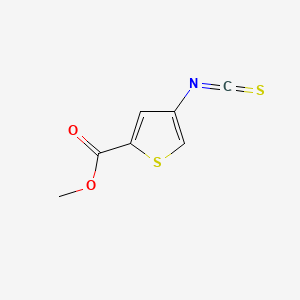
Methyl4-isothiocyanatothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-isothiocyanatothiophene-2-carboxylate is a thiophene derivative with the molecular formula C7H5NO2S2 and a molecular weight of 199.2501. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylate as the starting material.
Reaction Steps: The thiophene-2-carboxylate undergoes halogenation to introduce the isothiocyanato group at the 4-position.
Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often using a suitable catalyst to facilitate the halogenation process.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: Methyl 4-isothiocyanatothiophene-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-isothiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-isothiocyanatothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Methyl 4-isothiocyanatothiophene-2-carboxylate is compared with other thiophene derivatives:
Similar Compounds: Thiophene-2-carboxylic acid, 4-methylthiophene-2-carboxylate, and 4-ethylthiophene-2-carboxylate.
Uniqueness: The presence of the isothiocyanato group at the 4-position makes Methyl 4-isothiocyanatothiophene-2-carboxylate unique compared to other thiophene derivatives.
Does this cover everything you were looking for?
Properties
Molecular Formula |
C7H5NO2S2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
methyl 4-isothiocyanatothiophene-2-carboxylate |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)6-2-5(3-12-6)8-4-11/h2-3H,1H3 |
InChI Key |
PDMWTKZSDIOVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















